molecular formula C6H4ClF5O2 B14441474 2,2,3,3,3-Pentafluoropropyl 2-chloroprop-2-enoate CAS No. 74359-16-3

2,2,3,3,3-Pentafluoropropyl 2-chloroprop-2-enoate

Cat. No.: B14441474
CAS No.: 74359-16-3
M. Wt: 238.54 g/mol
InChI Key: GEZVEZDEHWLOMF-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentafluoropropyl 2-chloroprop-2-enoate: is a chemical compound with the molecular formula C₆H₄ClF₅O₂ and a molecular weight of 238.54 g/mol . It is also known by its synonym 2-Propenoic acid, 2-chloro-, 2,2,3,3,3-pentafluoropropyl ester . This compound is characterized by the presence of both fluorine and chlorine atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,3-Pentafluoropropyl 2-chloroprop-2-enoate typically involves the esterification of 2-chloroprop-2-enoic acid with 2,2,3,3,3-pentafluoropropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and crystallization are common in large-scale production .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.

    Addition Reactions: The double bond in the propenoate group allows for addition reactions with various reagents.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and thiols, can react with the chlorine atom.

    Catalysts: Acidic or basic catalysts can facilitate addition reactions.

Major Products:

Scientific Research Applications

Chemistry:

Biology:

    Bioconjugation: The compound’s reactive groups allow it to be used in bioconjugation techniques for labeling biomolecules.

Medicine:

    Drug Development:

Industry:

Mechanism of Action

The mechanism of action of 2,2,3,3,3-Pentafluoropropyl 2-chloroprop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions and applications .

Comparison with Similar Compounds

Properties

CAS No.

74359-16-3

Molecular Formula

C6H4ClF5O2

Molecular Weight

238.54 g/mol

IUPAC Name

2,2,3,3,3-pentafluoropropyl 2-chloroprop-2-enoate

InChI

InChI=1S/C6H4ClF5O2/c1-3(7)4(13)14-2-5(8,9)6(10,11)12/h1-2H2

InChI Key

GEZVEZDEHWLOMF-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)OCC(C(F)(F)F)(F)F)Cl

Origin of Product

United States

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